1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol
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Overview
Description
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is a compound that features a cyclohexanol core substituted with a phenyl group and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol typically involves the reaction of 2-aminopyridine with a suitable cyclohexanone derivative under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which facilitates the formation of the desired product under mild conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aminopyridine moiety.
Scientific Research Applications
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol has several scientific research applications:
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the aminopyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal applications.
Uniqueness: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H20N2O/c18-16-15(7-4-12-19-16)17(20)10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H2,18,19) |
InChI Key |
QFCJKBINCFNRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=C(N=CC=C3)N)O |
Origin of Product |
United States |
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